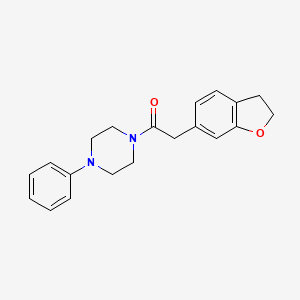

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Description

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a ketone (ethanone) core linked to two distinct heterocyclic moieties: a 2,3-dihydrobenzofuran group and a 4-phenylpiperazine group. The dihydrobenzofuran component introduces partial saturation in the benzofuran ring, enhancing conformational flexibility compared to fully aromatic systems, while the phenylpiperazine group is a well-documented pharmacophore in central nervous system (CNS)-targeting agents due to its affinity for serotonin and dopamine receptors .

Structural characterization likely involves techniques such as NMR, mass spectrometry, and X-ray crystallography, with SHELX programs (e.g., SHELXL for refinement) being widely used for crystallographic analysis .

Properties

Molecular Formula |

C20H22N2O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C20H22N2O2/c23-20(15-16-6-7-17-8-13-24-19(17)14-16)22-11-9-21(10-12-22)18-4-2-1-3-5-18/h1-7,14H,8-13,15H2 |

InChI Key |

CVRZZAASIIAMGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=CC(=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This often involves the reaction of a halogenated benzofuran derivative with 4-phenylpiperazine.

Final Coupling: The ethanone linkage is formed by reacting the intermediate with an appropriate acylating agent, such as acetyl chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzofuran or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone is investigated for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity as an antidepressant, antipsychotic, or anxiolytic agent due to its interaction with neurotransmitter systems.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of pharmaceuticals or other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as serotonin or dopamine receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Differences :

- Core Heterocycles: The target compound’s dihydrobenzofuran is smaller and less planar than the indoloquinoxaline in A9/A12, likely reducing π-π stacking interactions but improving solubility.

- Substituents: The phenylpiperazine group in the target compound contrasts with the hydrazino-benzylidene groups in A9/A12, suggesting divergent biological targets (e.g., CNS receptors vs. antimicrobial/anticancer activity).

- Electronic Effects: The electron-rich indoloquinoxaline in A9/A12 may enhance redox activity, whereas the dihydrobenzofuran’s partial saturation could modulate electron density at the ethanone carbonyl.

Research Findings :

- The phenylpiperazine moiety in the target compound is associated with dopaminergic and serotonergic activity, whereas A9/A12’s indoloquinoxaline groups are linked to DNA intercalation and topoisomerase inhibition, common in anticancer agents .

- Structural studies using SHELX software (e.g., SHELXL for refinement) are critical for confirming the stereoelectronic profiles of such compounds .

Biological Activity

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone, often referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its interactions with neurotransmitter receptors, particularly dopamine receptors.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a benzofuran moiety and a piperazine ring, which are known for their roles in modulating neurotransmitter systems.

Dopamine Receptor Interaction

Recent studies have highlighted the compound's selective activity at dopamine receptors, particularly the D3 receptor. For instance, it was found to promote β-arrestin translocation and G protein activation without significant activity at other dopamine receptor subtypes. This selectivity is crucial for minimizing side effects associated with broader receptor interactions .

Table 1: Dopamine Receptor Activity of Related Compounds

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |

This table illustrates the varying degrees of activity among different analogs in relation to the D3 and D2 receptors.

Neuroprotective Effects

In addition to its receptor activity, the compound has demonstrated neuroprotective properties. It was shown to protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), suggesting potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications to the benzofuran and piperazine components significantly influence biological activity. For example:

- Substituting electron-donating groups on the phenyl ring improved D3 receptor agonism.

- Conversely, introducing electron-withdrawing groups reduced potency.

Table 2: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency |

| Electron-withdrawing groups | Decreased potency |

Case Study: Treatment of Neuropsychiatric Disorders

In a clinical setting, compounds similar to the one have been explored for their efficacy in treating neuropsychiatric disorders. A study involving ML417 (a related compound) indicated that it could serve as both a research tool and a therapeutic lead due to its selective D3 receptor agonism and neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.